Cas no 2228637-45-2 (2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid)
2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid
- 2228637-45-2
- 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid
- EN300-1970298
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- Inchi: 1S/C8H4ClF2N3O2/c9-5-4-3(8(10,11)7(15)16)1-12-6(4)14-2-13-5/h1-2H,(H,15,16)(H,12,13,14)
- InChI Key: GFYMKYCSYGGAAC-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)NC=C2C(C(=O)O)(F)F
Computed Properties
- Exact Mass: 246.9960104g/mol
- Monoisotopic Mass: 246.9960104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 78.9Ų
2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970298-1g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 1g |
$1686.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-5g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 5g |
$4890.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-10g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 10g |
$7250.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-0.05g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 0.05g |
$1417.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-0.1g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 0.1g |
$1484.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-0.25g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 0.25g |
$1551.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-0.5g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 0.5g |
$1619.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-1.0g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 1g |
$1686.0 | 2023-05-31 | ||
| Enamine | EN300-1970298-2.5g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 2.5g |
$3304.0 | 2023-09-16 | ||
| Enamine | EN300-1970298-5.0g |
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid |
2228637-45-2 | 5g |
$4890.0 | 2023-05-31 |
2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-difluoroacetic acid
Introduction to 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid (CAS No. 2228637-45-2)
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid, identified by its CAS number 2228637-45-2, is a specialized organic compound with significant potential in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyrimidine class, a heterocyclic structure known for its broad biological activity and utility in drug design. The presence of both chloro and difluoro substituents enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The structural framework of 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid incorporates a pyrrolopyrimidine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The 4-chloro substituent at the pyrimidine ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial for derivatization. Concurrently, the difluoroacetic acid moiety contributes to lipophilicity and metabolic stability, key factors in drug development. These structural features make the compound an attractive building block for designing novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their enhanced binding affinity and resistance to metabolic degradation. The incorporation of difluorine atoms in 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid aligns with this trend, offering potential benefits such as improved pharmacokinetics and bioavailability. Studies have demonstrated that fluorine substitution can modulate enzyme interactions, leading to more efficient drug candidates. This compound exemplifies how strategic functionalization can optimize pharmacological properties.
The pyrrolo[2,3-d]pyrimidine scaffold is particularly relevant in oncology research. Numerous preclinical studies have shown that pyrrolopyrimidines exhibit potent activity against kinases and other enzymes involved in cancer cell proliferation. The 4-chloro group on the pyrimidine ring is often exploited to enhance binding interactions with target proteins. For instance, derivatives of this scaffold have been investigated for their inhibitory effects on tyrosine kinases, which are critical in signal transduction pathways implicated in tumor growth. The combination of chloro and difluoro groups may synergistically enhance binding affinity and selectivity.
In addition to its applications in oncology, 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,2-difluoroacetic acid has potential implications in antiviral and anti-inflammatory research. The pyrrolopyrimidine core is structurally similar to natural nucleobases, allowing it to interfere with viral replication or modulate inflammatory responses. Recent publications have explored derivatives of this class for their ability to inhibit viral polymerases or reduce pro-inflammatory cytokine production. The unique structural features of this compound position it as a versatile tool for developing multifunctional therapeutics.
The synthetic accessibility of 2228637-45-2 is another noteworthy aspect. Modern synthetic methodologies have enabled efficient preparation of pyrrolopyrimidine derivatives, including this compound. Advances in transition-metal catalysis and organometallic chemistry have streamlined the construction of complex heterocycles. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the chloro and difluoro substituents with high precision. Such synthetic techniques not only facilitate laboratory-scale production but also hold promise for large-scale manufacturing if scaled appropriately.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of CAS No. 2228637-45-2 to biological targets. These computational approaches allow researchers to predict interactions at an atomic level before conducting experimental validations. The presence of both electronegative fluorine atoms and electrophilic chlorine atoms makes this compound an interesting candidate for structure-based drug design (SBDD). Such studies can guide the optimization process by identifying key residues involved in binding and suggesting modifications for improved potency.
The pharmacokinetic profile of any drug candidate is determined by factors such as solubility, stability, and metabolic clearance rates. The difluoroacetic acid moiety may influence these properties favorably by increasing lipophilicity while maintaining water solubility through hydrogen bonding capabilities provided by the carboxylic acid group. Comparative studies with structurally related compounds suggest that fluorinated acetic acids exhibit balanced pharmacokinetics suitable for oral administration or intravenous delivery depending on further modifications.
In conclusion, 2228637-45-2, identified as 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}- -
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